
cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
Cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid, also known as CBCCA, is a chemical compound that belongs to the class of cyclohexane carboxylic acids. It is a white crystalline powder that is sparingly soluble in water and soluble in organic solvents. The compound is not chirally pure and contains a mixture of enantiomers .
Molecular Structure Analysis
The IUPAC name for this compound is (1R,2S)-2-(3-chlorobenzoyl)cyclohexanecarboxylic acid . The InChI code is 1S/C14H15ClO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h3-5,8,11-12H,1-2,6-7H2,(H,17,18)/t11-,12+/m0/s1 . The molecular weight of the compound is 266.72 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.72 . It is a white crystalline powder that is sparingly soluble in water and soluble in organic solvents.Scientific Research Applications
Catalytic Systems and Synthetic Applications
One study discusses the efficiency of cis-1,2-cyclohexanediol as a ligand in Cu-catalyzed cross-coupling reactions, highlighting its role in promoting the mild and efficient synthesis of vinyl sulfides, crucial for developing biologically active compounds (Kabir et al., 2010). Another research explores the cis-dihydroxylation and epoxidation of alkenes, illustrating how carboxylic acids can influence the selectivity and efficiency of Mn-based catalytic systems for organic synthesis (de Boer et al., 2005).
Environmental Degradation Pathways
Research into the anaerobic degradation of naphthalene by sulfate-reducing bacteria identified a cyclohexane derivative as a metabolite, emphasizing the importance of specific isomers in environmental degradation pathways and their potential industrial applications (Weyrauch et al., 2017).
Supramolecular Structure and Ligand Geometry
A study on uranyl ion complexes with cyclohexanedicarboxylate ligands reveals how the cis/trans isomerism affects the formation of molecular species and complex architectures, which could be pivotal in designing new materials for nuclear waste management or catalytic processes (Thuéry & Harrowfield, 2017).
Metabolic Studies
The metabolic fate of cis,trans-1,4-cyclohexanedimethanol in rats, which shares structural similarities with cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid, demonstrates the body's ability to metabolize cyclohexane derivatives, suggesting potential implications for pharmaceutical or food packaging applications (Divincenzo & Ziegler, 1980).
properties
IUPAC Name |
(1R,2S)-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h3-5,8,11-12H,1-2,6-7H2,(H,17,18)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSALXIWKYUKRPY-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Methylsulfonyl)benzyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B1647921.png)



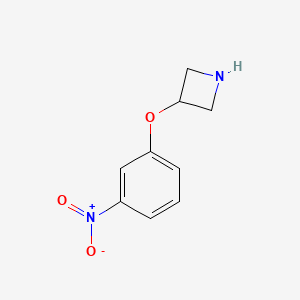

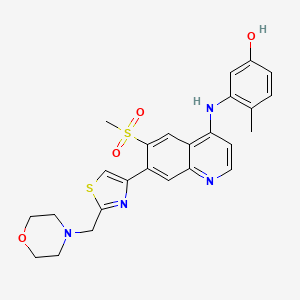
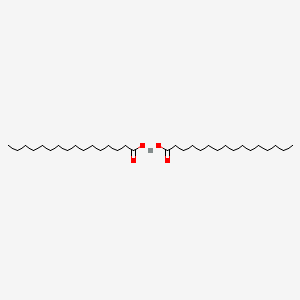
![Thieno[2,3-d]pyrimidin-2(1H)-one, 4-amino-](/img/structure/B1647943.png)
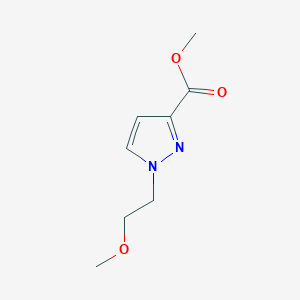
![{3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine](/img/structure/B1647945.png)
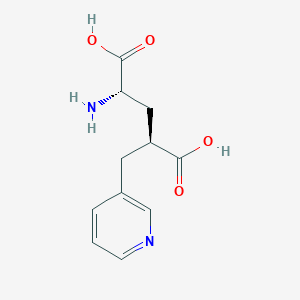
![{3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine](/img/structure/B1647951.png)
![N-{2,4-Dichloro-5-[(4-nitrobenzyl)oxy]-phenyl}acetamide](/img/structure/B1647952.png)